Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate
Description
Properties
CAS No. |
376649-62-6 |
|---|---|
Molecular Formula |
C21H17N3O2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
phenyl N-(2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate |
InChI |
InChI=1S/C21H17N3O2/c1-13-8-10-15-12-18(24-21(25)26-16-6-4-3-5-7-16)17-11-9-14(2)23-20(17)19(15)22-13/h3-12H,1-2H3,(H,24,25) |
InChI Key |
GHNBRTZTYAICKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C3C(=C(C=C2C=C1)NC(=O)OC4=CC=CC=C4)C=CC(=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate typically involves the reaction of 2,9-dimethyl-1,10-phenanthroline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phenyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The phenanthroline moiety can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthroline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Phenanthroline derivatives, including phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate, have been investigated for their potential anticancer activities. Studies have shown that copper(II) complexes of phenanthroline can induce apoptosis in cancer cells by targeting the ubiquitin-proteasome pathway. For instance, a series of mixed Cu(II) complexes with substituted phenanthrolines demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer cells (IC50 values in the micromolar range) .
Antiprotozoal Activity
Research has highlighted the antiprotozoal potential of phenanthroline derivatives. For example, a study synthesized several 4,7-diphenyl-1,10-phenanthroline derivatives and evaluated their efficacy against Plasmodium falciparum and Leishmania donovani. The results indicated promising antimalarial activity with IC50 values ranging from 2.52 to 4.50 μM for certain derivatives . These findings suggest that phenanthroline derivatives could serve as lead compounds for developing new antiprotozoal therapies.
Materials Science
Optical Applications
Phenanthroline derivatives are also being explored in materials science for their optical properties. For instance, studies have shown that incorporating phenanthrene into polymeric materials can enhance their refractive index, making them suitable for applications in organic light-emitting diodes (OLEDs). The addition of phenanthrene increased the refractive index from 1.565 to 1.585 . This property is crucial for optimizing light outcoupling in OLED devices.
Cosmetic Formulations
The stability and safety of cosmetic products are paramount; thus, compounds like this compound are evaluated for their effectiveness in formulations. Cosmetic products containing synthetic polymers derived from such compounds exhibit beneficial properties such as film formation and moisture retention . Their role as stabilizers and conditioning agents enhances product performance and consumer appeal.
Case Studies
Mechanism of Action
The mechanism of action of Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate involves its ability to coordinate with metal ions. The phenanthroline moiety acts as a bidentate ligand, forming stable complexes with metals such as copper, iron, and zinc. These metal complexes can then participate in various biochemical and catalytic processes, influencing the compound’s overall activity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., 4-nitrophenyl in ) enhance hydrogen-bonding interactions and crystallinity, while alkyl/aryl groups (e.g., methyl in ) modulate lipophilicity and bioavailability.
- Thermal Stability : Carbamates with aromatic substituents (e.g., 4-nitrophenyl) exhibit higher melting points (~200°C) compared to aliphatic analogs .
Key Findings :
- Lower Activity of Carbamates : Phenyl carbamates exhibit reduced MurA enzyme inhibition compared to urea derivatives, likely due to decreased hydrogen-bonding capacity .
- Prodrug Potential: Carbamates are used to mask phenolic groups in cytotoxic agents, improving stability and tissue penetration .
Crystallographic and Stability Data
The carbamate group’s dual hydrogen-bonding capacity (donor and acceptor) enables robust crystal packing. For example:
- Phenyl 4-Nitrophenylcarbamate : Forms stable hydrogen-bonded dimers and C–H···π interactions, contributing to high thermal stability .
Biological Activity
Phenyl (2,9-dimethyl-1,10-phenanthrolin-5-yl)carbamate is a compound derived from the phenanthroline family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound can be synthesized through the reaction of 2,9-dimethyl-1,10-phenanthroline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution where the amine group of the phenanthroline attacks the carbonyl carbon of the chloroformate, resulting in the formation of the carbamate linkage.
Biological Activity
The biological activity of phenanthroline derivatives has been extensively studied, particularly focusing on their roles as metal chelators and their cytotoxic effects against various cancer cell lines. The following sections summarize key findings related to the biological activities of this compound.
Metal Chelation Properties
Phenanthroline derivatives are well-known for their ability to chelate metal ions, particularly copper. The chelation process is crucial as it can modulate metal ion availability in biological systems, impacting cellular processes such as oxidative stress and apoptosis. For instance, 2,9-dimethyl-1,10-phenanthroline has demonstrated significant cytotoxicity against L1210 cells in vitro when complexed with Cu²⁺ ions . This property is essential for developing compounds that target metal-dependent processes in cancer therapy.
Cytotoxicity and Anticancer Activity
Recent studies have shown that phenanthroline derivatives exhibit potent cytotoxic effects against a variety of cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 2,9-Dimethyl-1,10-phenanthroline | L1210 | 4 µM | Copper-dependent apoptosis |
| This compound | HepG2 (liver) | 5.0 µM | Induction of oxidative stress |
| This compound | MDA-MB-231 (breast) | 3.5 µM | Disruption of mitochondrial function |
The above table illustrates that this compound exhibits significant cytotoxicity against HepG2 and MDA-MB-231 cell lines. The mechanism primarily involves the induction of oxidative stress and disruption of mitochondrial functions.
Case Studies and Research Findings
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of phenanthroline derivatives in inhibiting cancer cell proliferation. The results indicated that compounds with a similar structure to this compound showed enhanced activity against resistant cancer strains due to their ability to induce apoptosis through metal ion modulation .
Case Study 2: Antimalarial Activity
Another research effort focused on the antimalarial properties of related phenanthroline derivatives. Some derivatives exhibited high selectivity and potency against Plasmodium falciparum with IC50 values significantly lower than traditional antimalarial agents . This suggests potential applications in treating malaria alongside cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
